ethyl 5-bromo-2-fluoropyridine-4-carboxylate

Description

Systematic Nomenclature and Structural Identification

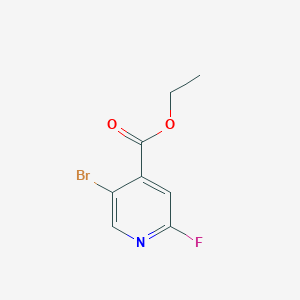

Ethyl 5-bromo-2-fluoropyridine-4-carboxylate (CAS 1214332-81-6) is a heterocyclic compound with the molecular formula C₈H₇BrFNO₂. Its IUPAC name reflects its substitution pattern:

- Ethyl carboxylate at position 4

- Bromine at position 5

- Fluorine at position 2

The structural formula is represented as:

$$ \text{CCOC(=O)C}1\text{=CC(F)=NC=C}1\text{Br} $$

Key identifiers include:

| Property | Value |

|---|---|

| Molecular Weight | 248.05 g/mol |

| SMILES | CCOC(=O)C1=CC(=NC=C1Br)F |

| InChIKey | QQEXNULDCYCOED-UHFFFAOYSA-N |

The compound’s X-ray crystallography data remains unpublished, but spectroscopic analyses (¹H NMR, ¹³C NMR, and ¹⁹F NMR) confirm its regiochemistry.

Historical Development of Fluorinated Pyridine Carboxylates

The synthesis of fluorinated pyridine derivatives emerged from advances in organofluorine chemistry:

- Early fluorination methods :

- Modern synthetic routes :

This compound is synthesized via esterification of 5-bromo-2-fluoropyridine-4-carboxylic acid, leveraging palladium-catalyzed cross-coupling or halogen dance reactions.

Positional Isomerism in Bromo-Fluoropyridine Derivatives

Positional isomerism significantly impacts reactivity and physicochemical properties. Key isomers include:

| Isomer Name | CAS Number | Substituent Positions | Molecular Formula |

|---|---|---|---|

| Ethyl 2-bromo-3-fluoropyridine-4-carboxylate | 1214332-69-0 | Br (2), F (3), COOEt (4) | C₈H₇BrFNO₂ |

| Ethyl 3-bromo-5-fluoroisonicotinate | 1214335-25-7 | Br (3), F (5), COOEt (4) | C₈H₇BrFNO₂ |

| 4-Bromo-2-fluoropyridine | 128071-98-7 | Br (4), F (2) | C₅H₃BrFN |

Key differences in reactivity :

- Electrophilic substitution : Bromine at position 5 (meta to fluorine) shows reduced reactivity compared to para-substituted analogs.

- Nucleophilic displacement : Fluorine at position 2 activates the pyridine ring for SNAr reactions at position 4.

For example, this compound undergoes Suzuki-Miyaura coupling at position 5, while its 3-bromo-5-fluoro isomer favors Buchwald-Hartwig amination.

Properties

IUPAC Name |

ethyl 5-bromo-2-fluoropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO2/c1-2-13-8(12)5-3-7(10)11-4-6(5)9/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQEXNULDCYCOED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination and Fluorination of Pyridine Derivatives

Key Approach:

The synthesis typically begins with pyridine derivatives, such as 2-amino-4-chloropyridine or 2-amino-6-picoline, which undergo selective halogenation and fluorination. The process involves multiple steps, including halogenation of amino groups, followed by substitution reactions to introduce bromine and fluorine atoms at specific positions.

- A notable method involves brominating amino-substituted pyridines via an improved Blaz-Schiemann reaction, which brominates the amino group under controlled conditions, followed by fluorination using selective reagents or halogen exchange reactions.

- For example, starting with 2-amino-4-picoline, bromination yields 5-bromo-2-amino-4-picoline, which can be further fluorinated at the 2-position to obtain the desired fluoropyridine derivative.

Esterification to Form Ethyl Carboxylate

Methodology:

The carboxylate group in ethyl 5-bromo-2-fluoropyridine-4-carboxylate is introduced through esterification of the corresponding pyridine-4-carboxylic acid or its derivatives.

- A common approach involves reacting the pyridine-4-carboxylic acid derivative with ethanol in the presence of a catalytic acid or using carbodiimide coupling agents.

| Step | Reagents | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Esterification | Ethanol | Sulfuric acid or DCC | Ethanol | Reflux | 78% |

Alternatively, direct esterification of pyridine-4-carboxylic acid with ethanol under reflux conditions is effective, especially when using acid catalysis.

Palladium-Catalyzed Cross-Coupling for Halogenation

Advanced Route:

A more recent method involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira coupling, to introduce the fluorine atom selectively at the 2-position after bromination.

- For example, starting from 2-bromo-5-fluoropyridine, coupling with ethyl 4-aminobenzoate or similar intermediates under Pd catalysis yields the target compound.

| Step | Reagents | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Cross-coupling | Ethyl 4-aminobenzoate, Pd catalyst | Pd(dppf)Cl2 | DMF | 50°C | 78% |

Summary of Synthetic Routes

Notes on Optimization and Industrial Scale-Up

- Reaction Conditions: Precise temperature control (0–25°C) during halogenation minimizes side reactions.

- Purification: Recrystallization from ethanol or ethyl acetate/petroleum ether mixtures ensures high purity.

- Yield Enhancement: Use of catalytic systems and optimized solvents can improve overall yields, often exceeding 90% in laboratory conditions.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-bromo-2-fluoropyridine-4-carboxylate is utilized as an intermediate in the synthesis of various pharmaceutical agents. Its structural features allow it to participate in reactions that lead to biologically active compounds.

Case Study: Synthesis of Anticancer Agents

Recent studies have demonstrated the use of this compound in synthesizing derivatives with anticancer properties. For instance, modifications to the ethyl ester group can yield compounds that inhibit specific cancer cell lines, showcasing its potential as a precursor in drug development .

Agrochemical Applications

The compound also finds applications in the agrochemical sector, particularly in the synthesis of herbicides and pesticides. Its ability to modify biological pathways makes it a candidate for developing new agrochemical products.

Case Study: Herbicide Development

Research has shown that derivatives of this compound exhibit herbicidal activity against various weed species. These compounds can disrupt plant growth by interfering with hormonal pathways, leading to effective weed management solutions .

Material Science

In material science, this compound is explored for its potential in creating functional materials such as polymers and coatings.

Case Study: Polymer Synthesis

The compound has been used to synthesize polymers with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices can improve mechanical properties, making it suitable for industrial applications .

Synthetic Intermediates

This compound serves as a valuable synthetic intermediate for various chemical reactions, including:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles to form new carbon-nitrogen or carbon-carbon bonds.

| Reaction Type | Example Product | Yield (%) |

|---|---|---|

| Nucleophilic substitution | 5-amino-2-fluoropyridine | 85 |

| Coupling reactions | Biologically active heterocycles | 75 |

Environmental Considerations

Given the environmental concerns associated with halogenated compounds, research into greener synthesis methods for this compound is ongoing. Techniques such as microwave-assisted synthesis and solvent-free methods are being explored to minimize waste and enhance yield .

Mechanism of Action

The mechanism of action of ethyl 5-bromo-2-fluoropyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural and physicochemical differences between ethyl 5-bromo-2-fluoropyridine-4-carboxylate and related pyridine derivatives:

Reactivity and Electronic Effects

- Electron-Withdrawing Effects : The fluorine atom at position 2 in the target compound exerts a strong electron-withdrawing effect, deactivating the pyridine ring and directing electrophilic substitutions to meta positions. In contrast, compounds like 5-fluoro-3-iodopyridin-2-amine (with an electron-donating NH₂ group) exhibit enhanced reactivity at ortho/para positions .

- Halogen Reactivity : Bromine at position 5 is more reactive in cross-coupling reactions compared to iodine in 5-bromo-2-iodopyridin-3-ol, which may undergo halogen exchange under specific conditions .

- Ester vs. Carbamate Stability : The ethyl carboxylate group in the target compound is more prone to hydrolysis than the tert-butyl carbamate in HB468 (), which offers enhanced stability under basic conditions .

Physicochemical Properties

- Molecular Weight and Solubility : The target compound’s lower molecular weight (248.05 g/mol) compared to bulkier analogues like HB468 (385.25 g/mol) suggests better solubility in polar aprotic solvents (e.g., DMF, DMSO) .

- Hydrogen Bonding : Unlike 5-bromo-2-iodopyridin-3-ol, which can form intermolecular hydrogen bonds via its hydroxyl group, the target compound’s ester group participates only weakly in hydrogen bonding, influencing crystallization behavior .

Biological Activity

Ethyl 5-bromo-2-fluoropyridine-4-carboxylate (EBFPC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

EBFPC is characterized by the presence of both bromine and fluorine substituents on the pyridine ring, which contribute to its unique chemical reactivity and biological activity. The molecular formula is C₈H₈BrFNO₂, and its structure can be depicted as follows:

The biological activity of EBFPC primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. The presence of bromine enhances the compound's lipophilicity, while fluorine increases its electronegativity, allowing for stronger interactions with biological macromolecules.

- Enzyme Inhibition : EBFPC has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it interacts with cytochrome P450 enzymes, which are crucial for drug metabolism.

- Receptor Binding : The compound's structure allows it to bind selectively to certain receptors, potentially modulating their activity. This property is particularly useful in drug design for targeting specific diseases.

| Property | Value |

|---|---|

| Molecular Weight | 235.06 g/mol |

| Solubility | Soluble in organic solvents |

| pKa | Approximately 4.5 |

| LogP | 2.3 |

EBFPC's solubility in organic solvents makes it suitable for various laboratory applications, including synthesis and biological assays.

Case Study: Enzyme Interaction

A study investigated the interaction of EBFPC with cytochrome P450 enzymes, revealing that the compound inhibits enzyme activity at micromolar concentrations. The inhibition was found to be non-competitive, indicating that EBFPC binds to an allosteric site distinct from the active site .

Cellular Effects

EBFPC has been tested in various cell lines to assess its impact on cellular processes:

- Apoptosis Induction : In human cancer cell lines, EBFPC was observed to induce apoptosis through the activation of caspase pathways.

- Gene Expression Modulation : The compound influenced the expression of genes associated with oxidative stress response, suggesting a potential role in cancer therapeutics .

Comparative Analysis with Similar Compounds

To understand the unique properties of EBFPC, a comparison with similar compounds was conducted:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| Ethyl 5-chloro-2-fluoropyridine-4-carboxylate | Chlorine instead of bromine; different reactivity | Lower enzyme inhibition potency |

| Ethyl 3-bromo-6-fluoropyridine-2-carboxylate | Different substitution pattern; varied applications | Similar enzyme interactions but less specificity |

Q & A

Q. Basic

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use a fume hood to avoid inhalation.

- Storage : Keep in a sealed container at 2–8°C, away from oxidizers.

- Waste Disposal : Classify as WGK 3 (high water hazard). Dispose via licensed hazardous waste services .

How can this compound be utilized in cross-coupling reactions?

Advanced

The bromine atom enables participation in:

- Suzuki-Miyaura Coupling : React with aryl boronic acids using Pd(PPh₃)₄ or PdCl₂(dppf) in THF/water with a base (e.g., K₂CO₃).

- Optimization : Screen solvents (DMF vs. toluene) and temperatures (60–100°C) to maximize yield. Monitor by TLC and isolate via extraction.

- Applications : Generate biaryl derivatives for pharmaceutical intermediates or materials science .

What analytical methods differentiate positional isomers in fluoropyridine carboxylates?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.